![molecular formula C23H29ClN4O2S2 B2362250 N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide CAS No. 338954-04-4](/img/structure/B2362250.png)
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are known for their wide range of biological activities. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazoles are known for their use in various fields such as medicinal chemistry, agriculture, and material sciences .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine. The triazole ring can be synthesized through a variety of methods, including the Huisgen cycloaddition or the Pellizzari reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, and the presence of the triazole ring might increase its stability .Scientific Research Applications
Antibacterial and Antifungal Activities
A series of sulfanilamide-derived 1,2,3-triazole compounds, which include structures similar to N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated promising antibacterial potency, highlighting their potential in medical research and pharmaceutical applications (Wang, Wan, & Zhou, 2010).
Anticancer and Anti-HCV Activities
Research on derivatives of similar compounds has shown potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated them for these activities. The compounds displayed promising results, including anticancer activity against a variety of human tumor cell lines (Küçükgüzel et al., 2013).
Synthesis and Characterization in Organic Chemistry
These compounds have been the subject of synthesis and characterization studies in the field of organic chemistry. For instance, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which are structurally related, demonstrates the diverse chemical manipulations possible with these molecules (Rudyakova et al., 2006).
Future Directions
properties
IUPAC Name |
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S2/c1-6-28-21(16(2)27-32(29,30)20-13-11-19(24)12-14-20)25-26-22(28)31-15-17-7-9-18(10-8-17)23(3,4)5/h7-14,16,27H,6,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYDQQQKDTNIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide |
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